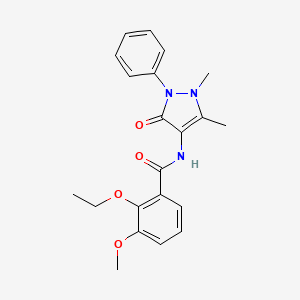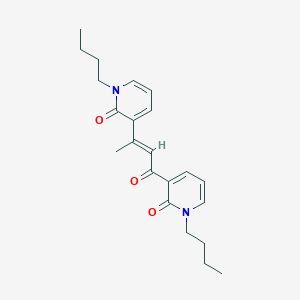
N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. It was first discovered in the 1980s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine is not fully understood, but it is believed to involve the activation of the immune system and the production of cytokines, which are signaling molecules that play a role in inflammation and immune response. This compound has been shown to stimulate the production of tumor necrosis factor-alpha (TNF-α), a cytokine that can induce tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can induce the production of cytokines, such as TNF-α, and activate immune cells, such as macrophages and natural killer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in several types of cancer, making it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine. One area of interest is the development of new formulations or delivery methods that could improve its solubility and reduce its toxicity. Another area of interest is the identification of biomarkers that could predict which patients are most likely to benefit from treatment with this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in combination with other cancer therapies.
Méthodes De Synthèse
N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine can be synthesized using a multi-step process involving the reaction of 2,4-dimethoxyacetophenone with methylamine, followed by a series of additional reactions to form the final product. The synthesis of this compound has been well-established, with several variations of the process described in the literature.
Applications De Recherche Scientifique
N-(2,4-dimethoxy-3-methylbenzyl)-1H-indazol-6-amine has been studied extensively for its potential anti-cancer properties. In preclinical studies, it has been shown to induce tumor necrosis and inhibit tumor growth in several types of cancer, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in some cases.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-16(21-2)7-5-13(17(11)22-3)9-18-14-6-4-12-10-19-20-15(12)8-14/h4-8,10,18H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCJFTGZDLMWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNC2=CC3=C(C=C2)C=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpentan-1-ol](/img/structure/B5373353.png)

![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373362.png)
![(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one dihydrochloride](/img/structure/B5373367.png)
![N-(4-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5373374.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5373376.png)
![N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5373380.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)


![3-[4-(1-azepanyl)-4-oxobutyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373416.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5373420.png)

![N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5373449.png)